isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate
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Overview
Description
Isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an isopropyl ester group attached to a benzoic acid moiety, which is further substituted with a sulfonylamino group linked to a propylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including catalyst loading, solvent choice, and temperature control, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The sulfonylamino group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The sulfonylamino group can form hydrogen bonds with target proteins, affecting their function. Additionally, the compound may inhibit enzymatic activity by binding to the active site or allosteric sites of enzymes, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate can be compared with similar compounds such as:
Isopropyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate: Differing by the presence of a nitro group instead of a propyl group.
Isopropyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate: Differing by the presence of a methyl group instead of a propyl group.
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The unique propyl group in this compound may confer distinct properties, such as increased hydrophobicity or altered binding affinity to target molecules.
Properties
IUPAC Name |
propan-2-yl 4-[(4-propylphenyl)sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-4-5-15-6-12-18(13-7-15)25(22,23)20-17-10-8-16(9-11-17)19(21)24-14(2)3/h6-14,20H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LESSMPVVPAHLOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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